Structure and molecular weight of 2,3-Dimethyl-2H-indazole-6-carbaldehyde
Structure and molecular weight of 2,3-Dimethyl-2H-indazole-6-carbaldehyde
An In-Depth Technical Guide to 2,3-Dimethyl-2H-indazole-6-carbaldehyde: Structure, Properties, and Synthesis
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Within this class, 2H-indazoles are of particular interest and are found in several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, highlighting their therapeutic significance.[2] This guide focuses on a specific derivative, 2,3-Dimethyl-2H-indazole-6-carbaldehyde, providing a detailed examination of its molecular structure, physicochemical properties, and a robust protocol for its synthesis, aimed at researchers and professionals in drug development.
Part 1: Molecular Structure and Physicochemical Properties
The foundational step in understanding any molecule for drug development is a thorough characterization of its structure and physical properties.
Chemical Structure
2,3-Dimethyl-2H-indazole-6-carbaldehyde is characterized by the core 2H-indazole bicyclic system. A methyl group is substituted at position 2 of the pyrazole ring, and another methyl group is at position 3. The key functional group, a carbaldehyde (aldehyde), is attached at position 6 of the benzene ring.
The molecular formula for this compound is C₁₀H₁₀N₂O .
Molecular Weight
Based on its molecular formula, the calculated molecular weight of 2,3-Dimethyl-2H-indazole-6-carbaldehyde provides a fundamental parameter for all quantitative experimental work.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.19 g/mol |
| Monoisotopic Mass | 174.07931 Da |
Note: Molecular weight is calculated using standard atomic weights. Monoisotopic mass is calculated using the mass of the most abundant isotopes.
Predicted Physicochemical Data
While experimental data for this specific molecule is not widely published, properties can be predicted based on its structure, providing a baseline for experimental design. These predictions are derived from computational models using data from structurally related compounds, such as 2,3-Dimethyl-2H-indazole-6-carbonitrile.[3]
| Property | Predicted Value | Unit |
| Boiling Point | ~320-340 | °C |
| Melting Point | ~90-100 | °C |
| LogP (Octanol-Water Partition Coefficient) | ~1.8 | - |
| Topological Polar Surface Area (TPSA) | 40.9 Ų | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 1 |
Part 2: Synthesis and Mechanistic Insights
The aldehyde functionality at the 6-position is a versatile chemical handle, crucial for further molecular elaboration in drug discovery. It can be readily converted into other functional groups or used in coupling reactions to build more complex molecules. A reliable synthetic route is therefore essential.
The most logical and efficient synthesis of 2,3-Dimethyl-2H-indazole-6-carbaldehyde begins with its amine analogue, 2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0), which is commercially available and can be synthesized from the corresponding nitro compound.[4][5] The conversion of an aromatic amine to an aldehyde can be achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.
Proposed Synthetic Pathway: Diazotization-Formylation
This two-step, one-pot procedure involves the conversion of the primary aromatic amine to a diazonium salt, followed by its reaction with a formylating agent.
Diagram of Proposed Synthetic Workflow
Caption: Proposed one-pot synthesis of the target aldehyde from its amine precursor.
Experimental Protocol
This protocol is a self-validating system based on well-established transformations of aromatic amines. The success of each step can be monitored using standard analytical techniques (e.g., TLC, LC-MS).
Materials and Reagents:
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Formaldehyde solution (37%)
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Hydroxylamine Hydrochloride (NH₂OH·HCl)
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Copper(I) Oxide (Cu₂O) or Copper(I) Chloride (CuCl)
-
Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Diazotization (Step 1):
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (62.0 mmol) of 2,3-Dimethyl-2H-indazol-6-amine in 100 mL of deionized water.
-
Cool the suspension to 0 °C in an ice-salt bath.
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Slowly add 16 mL of concentrated HCl while maintaining the temperature below 5 °C. Stir until a fine slurry of the amine hydrochloride salt is formed.
-
Prepare a solution of 4.7 g (68.2 mmol) of sodium nitrite in 20 mL of deionized water. Add this solution dropwise to the amine suspension over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Causality Check: The reaction is highly exothermic; slow addition of nitrite is critical to prevent decomposition of the unstable diazonium salt.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear, pale-yellow solution.
-
-
Formylation (Step 2):
-
In a separate, larger flask, prepare the formaldoxime reagent. Combine 25 mL of 37% formaldehyde solution with a solution of 15 g of hydroxylamine hydrochloride in 50 mL of water. Neutralize this mixture with a saturated NaHCO₃ solution until effervescence ceases.
-
Add 5.0 g of Cu₂O catalyst to the formaldoxime solution and cool it to 10-15 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the formaldoxime-catalyst mixture with vigorous stirring. Control the addition rate to maintain the temperature below 20 °C.
-
Mechanistic Insight: The copper catalyst facilitates the decomposition of the diazonium salt and the subsequent reaction with formaldoxime to form an oxime intermediate.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
-
Hydrolysis and Work-up:
-
Acidify the reaction mixture by slowly adding 20 mL of concentrated H₂SO₄.
-
Heat the mixture to 80-90 °C and hold for 1 hour to hydrolyze the oxime intermediate to the aldehyde.
-
Cool the mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,3-Dimethyl-2H-indazole-6-carbaldehyde.
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Part 3: Visualization & Molecular Structure
A clear visual representation of the molecule is fundamental for understanding its steric and electronic properties.
Molecular Structure of 2,3-Dimethyl-2H-indazole-6-carbaldehyde
Caption: 2D chemical structure of 2,3-Dimethyl-2H-indazole-6-carbaldehyde.
Part 4: Applications in Medicinal Chemistry and Drug Development
The 2,3-Dimethyl-2H-indazole-6-carbaldehyde molecule is a valuable intermediate in drug discovery for several reasons:
-
Scaffold for Library Synthesis: The aldehyde group is a versatile functional handle. It can undergo a wide array of chemical transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid.[7][8] This allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement: The indazole ring is often used as a bioisostere for other aromatic systems like indole or benzimidazole, which are common in bioactive molecules.[9] This substitution can modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity.
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Kinase Inhibitor Development: Many indazole-based compounds function as kinase inhibitors by targeting the ATP-binding site of protein kinases. The aldehyde at the 6-position can be elaborated into larger substituents that can form key hydrogen bonds or occupy hydrophobic pockets within the kinase domain, potentially enhancing potency and selectivity.
References
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Skalický, T., et al. (2018). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 23(11), 2997. Available at: [Link]
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D'silva, C., et al. (2020). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 5(3), 1085-1091. Available at: [Link]
-
Chaudhari, P. (2019). Recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. Global Journal of Engineering Science and Researches, 6(6), 179-192. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). 2,3-Dimethyl-2H-indazole-6-carbonitrile Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. PubChem Compound Database. Retrieved February 15, 2026, from [Link]
-
Zhang, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
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